molecular formula C30H62O10 B041958 Polidocanol CAS No. 9043-30-5

Polidocanol

Cat. No. B041958
CAS RN: 9043-30-5
M. Wt: 582.8 g/mol
InChI Key: ONJQDTZCDSESIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polidocanol, chemically known as a nonionic surfactant, has been extensively studied for its sclerosing properties, which are utilized in the medical field for treating varicose veins. It functions by damaging the endothelial lining of blood vessels, leading to their closure. This effect has made it a valuable agent in sclerotherapy procedures (Eckmann, 2009).

Scientific Research Applications

  • Treatment of Varicose Veins and Telangiectases

    Polidocanol is widely used in sclerotherapy for treating varicose veins, venules, and spider veins. Its efficacy in obliterating varicose veins and improving venous hemodynamics is well-documented, demonstrating high efficiency and excellent local tolerance with a low incidence of adverse reactions (Conrad & Malouf, 1995); (Guex, 1993); (Kahle & Leng, 2004).

  • Chronic Painful Mid-portion Achilles Tendinopathy

    Injections with Polidocanol have shown potential in reducing tendon pain in patients with this condition (Alfredson & Öhberg, 2005).

  • Pruritus and Anesthetic Applications

    Polidocanol significantly reduces cowhage-induced itch, though it does not significantly affect histamine-induced itch. Its mechanism of inhibiting voltage-gated Na+ channels at concentrations similar to local anesthetics explains its anesthetic, antipruritic, and antitussive effects (Hawro et al., 2014); (Evans et al., 2020).

  • Anti-angiogenic Effects

    Polidocanol exhibits strong anti-angiogenic effects, decreasing angiogenesis and having a cytotoxic effect on endothelial cells, thereby contributing to its efficacy in treating vascular conditions (Doğancı et al., 2016).

  • Treatment of Peripheral Arteriovenous Malformations

    Intraarterial transcatheter administration of polidocanol is a safe and effective alternative treatment for these malformations (Ergun et al., 2014).

  • Potential in Female Sterilization

    While effective in causing tubal occlusion in rats, no effect was observed in the monkey fallopian tube, indicating its varying effectiveness in different species (Jensen et al., 2004).

  • Dermatologic Applications

    Beyond its primary use for varicose veins, Polidocanol has shown efficacy in treating various dermatological conditions, though its efficacy and side effects in these applications are constrained by limited research (Nguyen et al., 2022).

  • Concerns and Limitations

    Despite its safety, Polidocanol's mid-term effects in chronic Achilles tendinopathy are comparable to a placebo. Also, its use for intrahepatic sclerosing should be restricted due to the risk of hepatotoxic effects. Additionally, compounded polidocanol injections may not contain the labeled concentration and could have excessive impurities, suggesting a preference for FDA-approved products (Ebbesen et al., 2018); (Grosse-Siestrup et al., 2004); (Mann et al., 2019).

Future Directions

Polidocanol has shown efficacy in the treatment of various conditions and its use has been selected for a variety of off-label clinical applications . Future drugs in the field of injection adipolysis may attempt to combine these ingredients for improved cosmesis and tolerability .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5039721
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

miscible
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Polidocanol

CAS RN

3055-99-0, 9002-92-0
Record name Nonaethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polidocanol [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

33-36 °C
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polidocanol
Reactant of Route 2
Reactant of Route 2
Polidocanol
Reactant of Route 3
Reactant of Route 3
Polidocanol
Reactant of Route 4
Reactant of Route 4
Polidocanol
Reactant of Route 5
Reactant of Route 5
Polidocanol
Reactant of Route 6
Reactant of Route 6
Polidocanol

Citations

For This Compound
15,100
Citations
P Conrad, GM Malouf, MC Stacey - Dermatologic surgery, 1995 - Wiley Online Library
… polidocanol was superior to STD (85%) and hypertonic saline (84%). Ninety percent of investigators considered that polidocanol … Seventy-four percent considered that polidocanol had …
Number of citations: 151 onlinelibrary.wiley.com
DM Eckmann - Expert opinion on investigational drugs, 2009 - Taylor & Francis
… of polidocanol endovenous … for polidocanol microfoam with a focus on controlled foam formulation in therapy. Results/conclusions: Clinical trials of controlled dispensing of polidocanol …
Number of citations: 101 www.tandfonline.com
JJ Guex, DE Schliephake, J Otto, S Mako… - Dermatologic …, 2010 - Wiley Online Library
… treated with liquid polidocanol and 46 (1.1%) in patients treated with polidocanol foam. The … This study demonstrates that polidocanol is a safe sclerosing agent in the short and long …
Number of citations: 64 onlinelibrary.wiley.com
C Stender, D Bur, QB Nguyen, S Silapunt - Journal of the American …, 2022 - jaad.org
… Polidocanol is FDA-approved for the treatment of … the dermatologic clinical uses of polidocanol and to characterize … on PubMed from 2004 to 2020, polidocanol has shown efficacy in the …
Number of citations: 0 www.jaad.org
S Rastogi, MK Varshney, V Trikha… - The Journal of Bone …, 2006 - boneandjoint.org.uk
Aneurysmal bone cyst is a rare tumour-like lesion which develops during growth. Our aim was to determine the efficacy of the administration of percutaneous intralesional 3% …
Number of citations: 186 boneandjoint.org.uk
P Kern, AA Ramelet, R Wutschert… - Dermatologic …, 2004 - Wiley Online Library
… Chromated glycerin (CG) and polidocanol (POL) have been used since 1933 and 1950, respectively, for the treatment of telangiectasias. They differ through their mechanism producing …
Number of citations: 139 onlinelibrary.wiley.com
J Alos, P Carreno, JA López, B Estadella… - European journal of …, 2006 - Elsevier
… very small bubbles) by mixing polidocanol with gas under high … of several sclerosants, principally polidocanol and sodium … efficacy of the sclerosant polidocanol in foam form compared …
Number of citations: 180 www.sciencedirect.com
MJ Norris, MC Carlin, JL Ratz - Journal of the American Academy of …, 1989 - Elsevier
A double-blind, double-paired comparison study was performed to evaluate the effects of increasing concentrations of polidocanol in the sclerotherapy of essential telangiectasias of the …
Number of citations: 107 www.sciencedirect.com
C Hamel‐Desnos, P Desnos, JC Wollmann… - Dermatologic …, 2003 - Wiley Online Library
Background. Foamed sclerosing agents have been used with enthusiasm by phlebologists for more than 5 decades. Any type of varicose veins can and has been treated with this …
Number of citations: 375 onlinelibrary.wiley.com
H Uncu - 2010 - journals.sagepub.com
… Both polidocanol foam and polidocanol liquid forms are effective and safe sclerosing agents… with foam polidocanol seems to be more successful than with liquid polidocanol, it is early to …
Number of citations: 61 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.